5-amino-1-(4-chlorobenzyl)-N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-AMINO-1-[(4-CHLOROPHENYL)METHYL]-N-(2,4-DICHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. This particular compound is of interest due to its unique chemical structure, which combines an amino group, a chlorophenyl group, and a triazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-[(4-CHLOROPHENYL)METHYL]-N-(2,4-DICHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or azide precursor.
Introduction of the Chlorophenyl Groups: The chlorophenyl groups can be introduced through nucleophilic substitution reactions using chlorobenzyl chloride and 2,4-dichlorobenzyl chloride.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to modify the triazole ring or the chlorophenyl groups, potentially leading to the formation of more reactive intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate for the synthesis of other complex molecules
Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its triazole ring is known for its bioactivity, and the compound may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Due to its potential biological activities, the compound is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound’s chemical properties make it suitable for use in industrial applications, such as the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 5-AMINO-1-[(4-CHLOROPHENYL)METHYL]-N-(2,4-DICHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound’s chlorophenyl groups may enhance its binding affinity to these targets, leading to increased potency and selectivity. Further studies are needed to elucidate the exact molecular targets and pathways involved in its biological activities.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities. Examples include 1,2,3-triazole-4-carboxamides and 1,2,3-triazole-4-carboxylates.
Chlorophenyl Derivatives: Compounds containing chlorophenyl groups, such as chlorobenzylamines and chlorobenzyl alcohols, may exhibit similar chemical reactivity and biological activities.
Uniqueness
5-AMINO-1-[(4-CHLOROPHENYL)METHYL]-N-(2,4-DICHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its combination of an amino group, chlorophenyl groups, and a triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its potential for diverse chemical reactions and biological activities sets it apart from other similar compounds, highlighting its significance in scientific research and industrial applications.
Properties
Molecular Formula |
C16H12Cl3N5O |
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Molecular Weight |
396.7 g/mol |
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4-dichlorophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C16H12Cl3N5O/c17-10-3-1-9(2-4-10)8-24-15(20)14(22-23-24)16(25)21-13-6-5-11(18)7-12(13)19/h1-7H,8,20H2,(H,21,25) |
InChI Key |
SBGMJYXAAJNFRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)N)Cl |
Origin of Product |
United States |
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